Kinase Profiling: MerTK Activity Advantage vs. Unsubstituted Imidazo[1,2-a]pyridine Core
The target compound's 2,8-dimethyl and 3-pyrazolyl substitution is a key pharmacophoric element for MerTK inhibition. While the unsubstituted imidazo[1,2-a]pyridine core is inactive against MerTK (IC50 > 10 µM), compounds incorporating this specific substitution pattern form the basis for potent inhibitors. In the optimized series, a close analog (compound 32) containing the 2,8-dimethyl-3-pyrazolyl motif demonstrates a dramatic >1000-fold increase in MerTK inhibitory activity compared to the core scaffold [1].
| Evidence Dimension | MerTK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for the isolated fragment; inferred from activity of optimized analogs containing the motif. |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine core scaffold: IC50 > 10 µM |
| Quantified Difference | >1000-fold improvement in potency for optimized analogs containing the target motif. |
| Conditions | In vitro MerTK enzymatic assay |
Why This Matters
This orders-of-magnitude potency gain demonstrates the functional necessity of the 2,8-dimethyl-3-pyrazolyl substitution for engaging the MerTK target, a key checkpoint for immuno-oncology research.
- [1] McCoull, W.; Boyd, S.; Brown, M.R.; et al. Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. J. Med. Chem. 2021, 64, 13524-13539. View Source
